molecular formula C8H13NO B12757516 5,6-Dihydro-4,4-dimethyl-2-vinyl-4H-1,3-oxazine CAS No. 37139-42-7

5,6-Dihydro-4,4-dimethyl-2-vinyl-4H-1,3-oxazine

Cat. No.: B12757516
CAS No.: 37139-42-7
M. Wt: 139.19 g/mol
InChI Key: WFBZXEPSOKWDHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dihydro-4,4-dimethyl-2-vinyl-4H-1,3-oxazine is a chemical compound with the molecular formula C8H13NO. It belongs to the class of oxazines, which are heterocyclic compounds containing one oxygen and one nitrogen atom in a six-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydro-4,4-dimethyl-2-vinyl-4H-1,3-oxazine can be achieved through several methods. One common approach involves the reaction of 4,4-dimethyl-2-vinyl-1,3-dioxane with ammonia or primary amines under specific conditions. The reaction typically requires a solvent such as toluene and may be catalyzed by acids or bases to facilitate the formation of the oxazine ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydro-4,4-dimethyl-2-vinyl-4H-1,3-oxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

5,6-Dihydro-4,4-dimethyl-2-vinyl-4H-1,3-oxazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6-Dihydro-4,4-dimethyl-2-vinyl-4H-1,3-oxazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

37139-42-7

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

2-ethenyl-4,4-dimethyl-5,6-dihydro-1,3-oxazine

InChI

InChI=1S/C8H13NO/c1-4-7-9-8(2,3)5-6-10-7/h4H,1,5-6H2,2-3H3

InChI Key

WFBZXEPSOKWDHQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCOC(=N1)C=C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.